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Compound of Interest

Compound Name: Noribogaine hydrochloride

Cat. No.: B15584077 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification of

noribogaine hydrochloride, a critical metabolite of ibogaine with significant interest in

addiction research. The following protocols are intended for research purposes only and should

be performed by qualified personnel in a controlled laboratory setting.

Introduction
Noribogaine (12-hydroxyibogamine) is the primary psychoactive metabolite of ibogaine.[1][2][3]

It is formed in the body via O-demethylation of ibogaine, a reaction primarily catalyzed by the

cytochrome P450 2D6 enzyme.[1][4] Unlike ibogaine, which is a Schedule I controlled

substance in the United States and possesses hallucinogenic properties, noribogaine is being

investigated for its non-addictive analgesic properties and its potential in treating drug

dependency.[3][5] The synthesis of high-purity noribogaine hydrochloride is essential for

preclinical and clinical research. A significant challenge in synthesizing noribogaine from

ibogaine is the removal of the starting material, which is a controlled and hallucinogenic

substance.[1][3][5]
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The most established method for preparing noribogaine is the O-demethylation of ibogaine.[1]

This process involves the removal of the C12-methoxy group from ibogaine to yield the

corresponding phenol, noribogaine.

Reaction Scheme:

Ibogaine → Noribogaine

Key Reagents and Solvents:

Ibogaine

Boron tribromide (BBr₃)

Dry 1,2-dichloroethane or methylene chloride

Ethanethiol (optional, as a scavenger)

Methanol

Ethyl acetate

Saturated sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Protocol:

Under an inert atmosphere (e.g., argon or nitrogen), dissolve ibogaine in dry 1,2-

dichloroethane.

Cool the solution in an ice bath.

Slowly add a solution of boron tribromide (BBr₃) in 1,2-dichloroethane dropwise to the cooled

ibogaine solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography

(TLC).[1]

Upon completion, carefully quench the reaction by slowly adding methanol to the mixture.

This will dissolve the solids and terminate the reaction.[1]

Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude noribogaine free base.

Purification of Noribogaine Free Base
Purification is a critical step to remove unreacted ibogaine and other impurities.[1] High purity is

necessary for accurate pharmacological studies and to meet regulatory standards.[1][6]

1. Silica Gel Column Chromatography

Stationary Phase: Silica gel

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 50% ethyl acetate in hexane) with

a small amount of ammonium hydroxide (e.g., 1%) to prevent tailing of the amine.[1]

Experimental Protocol:

Prepare a silica gel column with the chosen mobile phase.

Dissolve the crude noribogaine free base in a minimal amount of the mobile phase or a

suitable solvent.

Load the dissolved sample onto the column.

Elute the column with the mobile phase, collecting fractions.

Monitor the fractions by TLC to identify those containing pure noribogaine.
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Combine the pure fractions and concentrate under reduced pressure to obtain purified

noribogaine free base.

2. Solid-Support Purification

This method is highly effective for reducing ibogaine contamination to very low levels.[1][6] It

involves covalently attaching noribogaine to a solid support, washing away impurities (including

ibogaine), and then cleaving the purified noribogaine from the support.[6]

Conversion to Noribogaine Hydrochloride Salt
The hydrochloride salt of noribogaine offers improved stability, solubility, and handling

properties compared to the free base, making it suitable for pharmacological studies.[1]

Key Reagents and Solvents:

Purified noribogaine free base

Dry diethyl ether

Anhydrous hydrogen chloride (HCl) solution in diethyl ether

Experimental Protocol:

Dissolve the purified noribogaine free base in dry diethyl ether.

Slowly add an anhydrous solution of HCl in diethyl ether (e.g., 3 M) to the noribogaine

solution.

A white solid, noribogaine hydrochloride, will precipitate out of the solution.[1]

Filter the precipitate and wash it with dry diethyl ether.

Dry the resulting white solid under vacuum to yield pure noribogaine hydrochloride.[1]

Quantitative Data Summary
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Parameter Value/Condition Source

Synthesis

Starting Material Ibogaine [1]

Key Reagent Boron tribromide (BBr₃) [1]

Solvent
1,2-Dichloroethane or

methylene chloride
[1]

Reaction Temperature Room temperature to ~55°C [1]

Reaction Time 1 - 2 hours [1]

Demethylation Yield ~89% (free base) [1]

Purification

Method 1
Silica gel column

chromatography
[1]

Method 2 Solid-support purification [1][6]

Salt Formation

Reagent Anhydrous HCl in diethyl ether [1]

Final Product

Molecular Formula C₁₉H₂₄N₂O · HCl [1][7]

Molecular Weight 332.87 g/mol [1]

Purity (HPLC) >95% [1][7]

Analytical and Quality Control
The purity and identity of the synthesized noribogaine hydrochloride should be confirmed

using various analytical techniques.
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Analytical Method Purpose Typical Results Source

HPLC-MS
Purity assessment

and identification

Retention time = 6.8

min (C18 column,

acetonitrile/water

65:35)

[8]

¹H NMR Structural confirmation

Characteristic signals

for noribogaine

structure

[8]

GC-MS

Detection and

quantification in

biological samples

Confirms molecular

weight and

fragmentation pattern

[1][7]

XRD
Confirms crystalline

structure

Specific diffraction

pattern for the

hydrochloride salt

[8]
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Caption: Workflow for the synthesis and purification of noribogaine hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Hydrochloride Synthesis and Purification]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15584077#noribogaine-hydrochloride-synthesis-and-
purification-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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